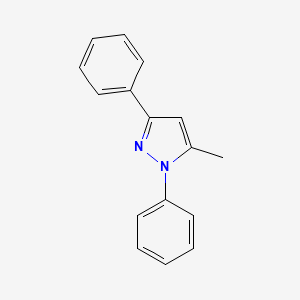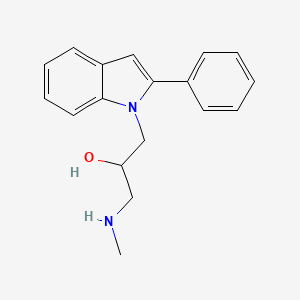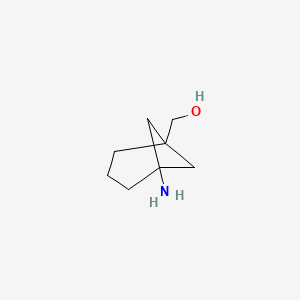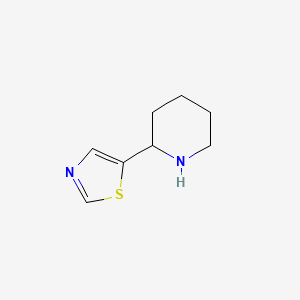
5-(Piperidin-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-2-yl)thiazole: is a heterocyclic compound that contains both a piperidine and a thiazole ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 5-(Piperidin-2-yl)thiazole involves the cyclization of appropriate precursors. For example, the reaction of 2-aminothiazole with a piperidine derivative under acidic or basic conditions can lead to the formation of the desired compound.
Multicomponent Reactions: Another approach involves multicomponent reactions where a thiazole precursor, a piperidine derivative, and other reagents are combined in a single reaction vessel to form the target compound. These reactions often require catalysts and specific reaction conditions to proceed efficiently.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Piperidin-2-yl)thiazole can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or sulfur atoms in the thiazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of this compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 5-(Piperidin-2-yl)thiazole is used as a building block in the synthesis of various complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is of interest in medicinal chemistry for the development of new drugs. Its structural features make it a valuable scaffold for designing molecules with specific biological activities. It has been explored as a potential lead compound for the development of drugs targeting various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the production of a wide range of products.
Mechanism of Action
The mechanism of action of 5-(Piperidin-2-yl)thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses.
Comparison with Similar Compounds
5-(Piperidin-2-yl)oxazole: Similar to 5-(Piperidin-2-yl)thiazole but contains an oxygen atom instead of sulfur in the heterocyclic ring.
5-(Piperidin-2-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.
5-(Piperidin-2-yl)pyridine: Contains a pyridine ring instead of a thiazole ring.
Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen in its thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom can participate in unique interactions and reactions that are not possible with oxygen or carbon atoms, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
5-piperidin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2 |
InChI Key |
ACFGSMHWXWRCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


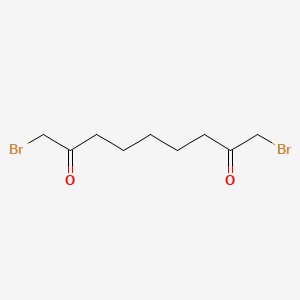
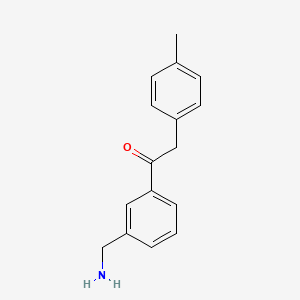
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
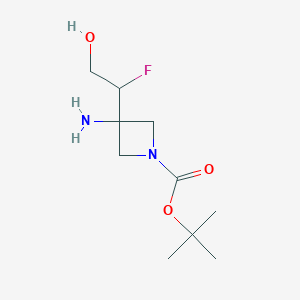
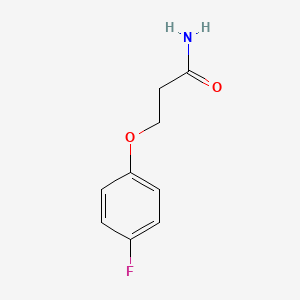
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
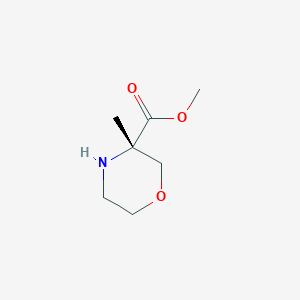
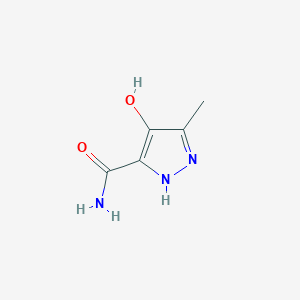
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
